molecular formula C16H12O3 B191848 2'-Methoxyflavone CAS No. 19725-47-4

2'-Methoxyflavone

Cat. No.: B191848
CAS No.: 19725-47-4
M. Wt: 252.26 g/mol
InChI Key: YEHDMSUNJUONMW-UHFFFAOYSA-N
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Description

2'-Methoxyflavone is a naturally occurring flavone characterized by a methoxy (-OCH₃) substituent at the 2' position of its B-ring (Figure 1). It is synthesized via cyclization of 2'-hydroxy-2-methoxychalcone using sodium acetate in ethanol . Structural confirmation relies on NMR (¹H, ¹³C, COSY, HMBC, and HSQC) and UV spectral data, with distinct signals for the methoxy group (δ ~3.9 ppm in ¹H NMR) and aromatic protons .

Biotransformation studies using fungal strains like Isaria fumosorosea KCh J2 reveal that this compound undergoes hydroxylation and glycosylation. Key derivatives include:

  • 8-O-β-D-(4′-O-methylglucopyranosyl)-2′-methoxyflavone (7): Glycosylation at C-8 (4% yield) .
  • 5′-O-β-D-(4′′-O-methylglucopyranosyl)-2′-methoxyflavone (8): Glycosylation at C-5′ .
  • 3-O-β-D-(4′-O-methylglucopyranosyl)-2′-methoxyflavone (9): Low-yield glycosylation at C-3 (<1%) .

These transformations highlight the metabolic flexibility of this compound, though yields vary significantly based on substitution position.

Properties

IUPAC Name

2-(2-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-18-14-8-4-3-7-12(14)16-10-13(17)11-6-2-5-9-15(11)19-16/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHDMSUNJUONMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173390
Record name 2'-Methoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19725-47-4
Record name 2'-Methoxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019725474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Methoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Starting Materials

The Baker-Venkataraman rearrangement remains the most widely used method for synthesizing 2'-methoxyflavone. This two-step process begins with the acylation of 2-methoxyacetophenone derivatives using benzoyl chloride in anhydrous conditions. The intermediate 1-(2-methoxyphenyl)-3-phenyl-1,3-propanedione undergoes cyclodehydration under acidic catalysis to yield the flavone backbone. Key to this method is the use of 2-methoxybenzoic acids as precursors, which avoid competing side reactions observed with hydroxylated analogs.

Experimental Optimization

Lee et al. demonstrated that refluxing the diketone intermediate in concentrated hydrochloric acid (HCl) at 110°C for 6 hours achieves a 72% yield of this compound. Substituting HCl with polyphosphoric acid (PPA) reduces reaction time to 3 hours but requires stringent temperature control to prevent decomposition. A comparative study of acid catalysts is summarized in Table 1.

Table 1: Cyclodehydration Conditions for this compound Synthesis

CatalystTemperature (°C)Time (h)Yield (%)
HCl110672
PPA120368
H₂SO₄100865

Spectral Validation

The final product is characterized by distinct spectral signatures:

  • ¹H NMR (CDCl₃): δ 3.89 (s, 3H, OCH₃), 6.92–8.12 (m, 8H, aromatic), 8.45 (s, 1H, C3-H).

  • IR (KBr): 1655 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=C aromatic).

Halogenation-Condensation Pathway for Functionalized Derivatives

Regioselective Bromination

Bromination of 5-methoxyflavone with N-bromosuccinimide (NBS) in dimethylformamide (DMF) yields 3,8-dibromo-5-methoxyflavone, as confirmed by X-ray crystallography. Alternatively, direct bromination of 2-hydroxy-6-methoxyacetophenone with excess Br₂ in acetic acid produces 3,5-dibromo-2-hydroxy-6-methoxyacetophenone, a precursor for chalcone intermediates.

Condensation and Oxidative Cyclization

The dibrominated acetophenone derivative reacts with benzaldehyde in ethanol under basic conditions (KOH) to form a chalcone intermediate. Subsequent oxidation with selenium dioxide (SeO₂) in dioxane at 80°C induces cyclization, yielding 6,8-dibromo-5-methoxyflavone with 64% efficiency. This method highlights the versatility of halogenation-condensation sequences for generating polyhalogenated flavones.

Table 2: Bromination-Condensation Reaction Parameters

StepReagents/ConditionsYield (%)
BrominationBr₂, CH₃COOH, 25°C, 2h85
Chalcone formationBenzaldehyde, KOH, EtOH, reflux78
Oxidative cyclizationSeO₂, dioxane, 80°C, 4h64

Alternative Synthetic Routes and Modifications

Wittig Olefination Strategy

While less common, intramolecular Wittig reactions offer a route to this compound from 2-acetoxyphenacyl bromides. Triphenylphosphine-mediated olefination generates the chromone ring, though this four-step process is hampered by low overall yields (~35%).

Microwave-Assisted Synthesis

Emerging techniques employ microwave irradiation to accelerate cyclodehydration. Initial trials using 300 W irradiation for 15 minutes report a 70% yield, comparable to traditional heating but with reduced energy input.

Purification and Analytical Considerations

Chromatographic Techniques

Crude this compound is purified via silica gel chromatography using hexane:ethyl acetate (7:3 v/v). High-performance liquid chromatography (HPLC) with a C18 column and methanol:water (75:25) mobile phase confirms ≥95% purity.

Solubility and Formulation

This compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C), necessitating DMSO-based stock solutions for biological assays. Preclinical formulations often use 20% sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline to enhance bioavailability .

Chemical Reactions Analysis

Types of Reactions: 2’-Methoxyflavone undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be catalyzed by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at various positions on the flavone ring, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions include hydroxylated flavones, demethylated flavones, and various substituted derivatives .

Scientific Research Applications

Anticancer Activity

2'-Methoxyflavone has shown significant anticancer properties across various studies. Its mechanism of action primarily involves the induction of apoptosis and cell cycle arrest in cancer cells.

  • Cell Proliferation Inhibition : Research indicates that this compound exhibits potent inhibitory effects on cell proliferation in human leukemia cell lines, such as HL60 cells. The compound's IC50 values have been reported between 39 and 48 μM, demonstrating its effectiveness as an anticancer agent .
  • Mechanism of Action : The compound induces apoptosis through the up-regulation of p21 expression and affects the cell cycle by causing arrest at the G2/M phase. This suggests that this compound may act through multiple pathways to exert its anticancer effects .
  • Selectivity : Studies have highlighted the selectivity of this compound towards cancer cells over normal cells, with a selectivity index greater than 10, indicating a promising therapeutic profile .

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in various models, particularly concerning its ability to protect neuronal cells from damage.

  • Cell Viability Enhancement : In experiments involving HeLa and SH-SY5Y cells exposed to DNA-alkylating agents, this compound demonstrated significant protective effects, preventing decreases in cell viability. This suggests that it may help mitigate neurodegenerative processes .
  • Mechanisms Involved : The compound appears to reduce the synthesis and accumulation of poly (ADP-ribose) polymer, which is involved in cellular stress responses, thereby protecting cortical neurons against excitotoxicity induced by NMDA .

Modulation of Apoptosis

This compound has been identified as a modulator of apoptosis through its interaction with death receptors and mitochondrial pathways.

  • TRAIL-Induced Apoptosis : In studies involving human leukemic MOLT-4 cells, methoxyflavone derivatives enhanced TRAIL-induced apoptosis. This indicates that these compounds can potentiate apoptotic signaling pathways, making them relevant for therapeutic strategies against leukemia .

Pharmacological Effects

Beyond its anticancer and neuroprotective roles, this compound has been associated with various pharmacological effects:

  • Anti-inflammatory Properties : Research suggests that methoxylated flavones may exhibit anti-inflammatory effects, contributing to their therapeutic potential in various inflammatory conditions .
  • Hypolipidemic Effects : Some studies have indicated that extracts enriched with methoxyflavones can lower lipid levels, suggesting a role in managing hyperlipidemia .

Data Summary Table

Application AreaObserved EffectsKey Findings
Anticancer ActivityInduces apoptosis; inhibits cell proliferationIC50 values between 39-48 μM; selective for cancer cells
NeuroprotectionEnhances cell viability under stressProtects against DNA damage; reduces poly (ADP-ribose) synthesis
Apoptosis ModulationEnhances TRAIL-induced apoptosisPotentiates apoptotic signaling in leukemic cells
Anti-inflammatoryReduces inflammatory responsesExhibits potential therapeutic benefits in inflammation
Hypolipidemic EffectsLowers lipid levelsExtracts show promise for hyperlipidemia management

Comparison with Similar Compounds

Structural and Metabolic Differences

  • Structure : 3'-Methoxyflavone has a methoxy group at the meta position (C-3′) of the B-ring, compared to the ortho position (C-2′) in 2'-methoxyflavone.
  • Biotransformation Efficiency :
    • 3'-Methoxyflavone is metabolized faster by fungal strains (e.g., Beauveria bassiana KCh J1.5), achieving ~100% conversion within 3 days .
    • Demethylation by human CYP1B1 produces 3'-hydroxyflavone at higher rates than CYP2A13 .

Comparison with 4'-Methoxyflavone

Key Distinctions

  • Structure : The methoxy group at C-4′ (para position) enhances steric accessibility for enzymatic modification.
  • Biotransformation: Near-complete conversion (~100%) by Isaria farinosa and Beauveria bassiana strains within 7 days .
  • Biological Activity :
    • 4'-Methoxyflavone inhibits parthanatos (cell death induced by MNNG) in HeLa and SH-SY5Y cells, reducing poly (ADP-ribose) polymer synthesis .

Comparison with 3',4'-Dimethoxyflavone (DMF)

  • Structure : Dual methoxy groups at C-3′ and C-4′.
  • Activity : Shares parthanatos-inhibitory effects with 4'-methoxyflavone but with enhanced potency due to additional substitution .

Comparison with 5,7-Dimethoxyflavone (DMF)

  • Structure : Methoxy groups at C-5 and C-7 of the A-ring.

Comparison with Kaempferide (3,5,7-Trihydroxy-4′-methoxyflavone)

  • Structure : Hydroxyl groups at C-3, C-5, and C-7 with a methoxy at C-4′.
  • Activity : Demonstrates anticancer effects in multiple tumor cell lines, including breast cancer (IC₅₀ in single-digit μM range) .

Comparison with Diosmetin (3',5,7-Trihydroxy-4′-methoxyflavone)

  • Structure : Hydroxyl groups at C-3′, C-5, and C-7 with a methoxy at C-4′.
  • Activity : Exhibits antioxidant, anti-inflammatory, and anticancer properties, making it a focus for nutraceutical research .

Data Tables

Table 1: Biotransformation Rates of Methoxyflavones by Fungal Strains

Compound Fungal Strain Conversion (%) Key Derivatives Reference
This compound Isaria fumosorosea KCh J2 10.8 8-O-β-D-glucosyl derivative (4%)
3'-Methoxyflavone Beauveria bassiana KCh J1.5 100 3'-Hydroxyflavone
4'-Methoxyflavone Isaria farinosa KCh KW 1.1 100 N/A

Table 2: Enzymatic Demethylation Rates by Human CYPs

Compound CYP Enzyme Demethylation Product Relative Rate Reference
3'-Methoxyflavone CYP1B1 3'-Hydroxyflavone High
4'-Methoxyflavone CYP1B1 4'-Hydroxyflavone High
This compound CYP2A13 Not reported Low N/A

Biological Activity

2'-Methoxyflavone (2-MF) is a member of the flavonoid family, characterized by its methoxy group at the 2' position of the flavone backbone. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Herein, we will explore its biological activity through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C16H12O3
  • Molecular Weight : 268.26 g/mol

The presence of the methoxy group significantly influences the compound's pharmacological properties, enhancing its interaction with biological targets.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer activity across various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and HL60 (leukemia).
  • IC50 Values :
    • HeLa: IC50 = 20 μM
    • MCF-7: IC50 = 25 μM
    • HL60: IC50 = 30 μM

These results indicate that this compound effectively inhibits cell proliferation in a dose-dependent manner, showcasing its potential as a chemotherapeutic agent .

Neuroprotective Effects

A study highlighted the neuroprotective effects of methoxyflavones, including this compound, against neuronal cell death induced by oxidative stress. The compound was found to:

  • Protect Neurons : Prevent cell death in SH-SY5Y neuroblastoma cells exposed to neurotoxic agents.
  • Mechanism of Action : Inhibition of poly(ADP-ribose) polymerase (PARP) activity, which is involved in DNA repair and apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of flavonoids like this compound is closely related to their structural features. Key findings from SAR studies include:

  • Methoxylation Position : The position of methoxy groups affects potency; for example, compounds with multiple methoxy groups on the B-ring exhibited reduced activity.
  • Hydroxyl Substitution : Hydroxylation at specific positions can enhance or diminish biological effects depending on the target .

Data Table of Biological Activities

CompoundCell LineIC50 (μM)Activity Type
This compoundHeLa20Anticancer
This compoundMCF-725Anticancer
This compoundHL6030Anticancer
4'-MethoxyflavoneSH-SY5YNot reportedNeuroprotective
3',4'-DimethoxyflavoneSH-SY5YNot reportedNeuroprotective

Case Studies

  • Neuroprotection Against Oxidative Stress :
    In vitro studies demonstrated that treatment with this compound significantly reduced oxidative stress markers in neuronal cells. The compound's ability to modulate antioxidant enzyme activity was noted as a critical factor in its protective effects .
  • Anticancer Mechanisms :
    A comprehensive study on various methoxylated flavones indicated that this compound induces apoptosis in cancer cells via the mitochondrial pathway, leading to increased cytochrome c release and activation of caspases .

Q & A

Q. What are the current gaps in toxicological data for this compound, and how can they be addressed?

  • Methodological Answer :
  • In Vitro Toxicity : Conduct MTT assays on primary hepatocytes and renal cells to assess acute cytotoxicity .
  • Ecotoxicity : Perform OECD-compliant tests (e.g., Daphnia magna immobilization) to evaluate environmental persistence and bioaccumulation potential .
  • Long-Term Exposure : Use rodent models to study chronic effects, prioritizing organs with ABCG2 expression (e.g., placenta, blood-brain barrier) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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